molecular formula C21H21BrFN3O4S B12398027 BuChE-IN-4

BuChE-IN-4

Cat. No.: B12398027
M. Wt: 510.4 g/mol
InChI Key: LDIVPSYYUOVSCS-UHFFFAOYSA-N
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Description

BuChE-IN-4 is a multi-target inhibitor of acetylcholinesterase and butyrylcholinesterase, with oral activity and the ability to permeate the blood-brain barrier. It has shown significant potential in inhibiting these enzymes, which are crucial in the breakdown of neurotransmitters such as acetylcholine and butyrylcholine .

Preparation Methods

The synthesis of BuChE-IN-4 involves a combination of flurbiprofen and isoniazide. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the reaction. The synthetic route is designed to enhance the bioactivity of the compound against acetylcholinesterase and butyrylcholinesterase . Industrial production methods would likely involve scaling up this synthetic route while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

BuChE-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups .

Scientific Research Applications

BuChE-IN-4 has a wide range of scientific research applications:

Comparison with Similar Compounds

BuChE-IN-4 is unique in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:

This compound stands out due to its balanced inhibition of both enzymes and its potential for fewer side effects compared to other inhibitors .

Properties

Molecular Formula

C21H21BrFN3O4S

Molecular Weight

510.4 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-[[7-(2-fluorophenyl)-2,2-dioxo-3,4-dihydrooxathiino[6,5-c]pyrazol-5-yl]methyl]amino]ethanol

InChI

InChI=1S/C21H21BrFN3O4S/c22-16-7-5-15(6-8-16)13-25(10-11-27)14-19-17-9-12-31(28,29)30-21(17)26(24-19)20-4-2-1-3-18(20)23/h1-8,27H,9-14H2

InChI Key

LDIVPSYYUOVSCS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)OC2=C1C(=NN2C3=CC=CC=C3F)CN(CCO)CC4=CC=C(C=C4)Br

Origin of Product

United States

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